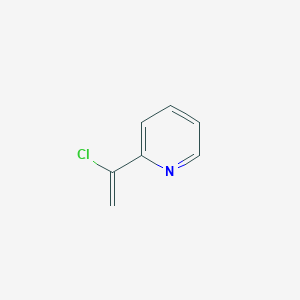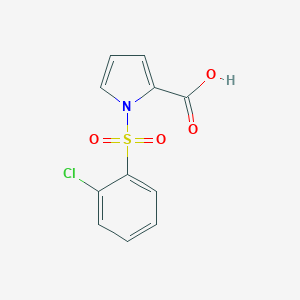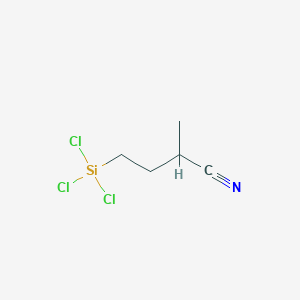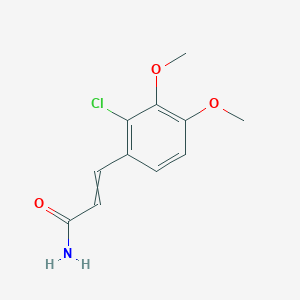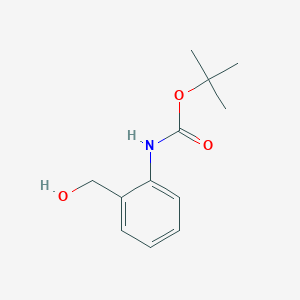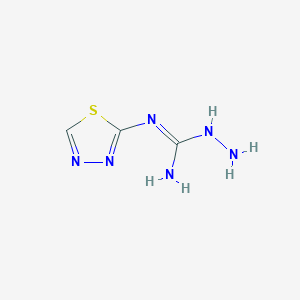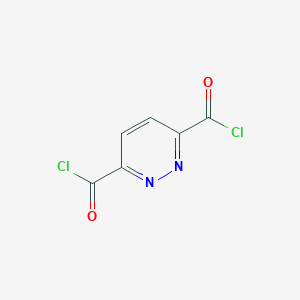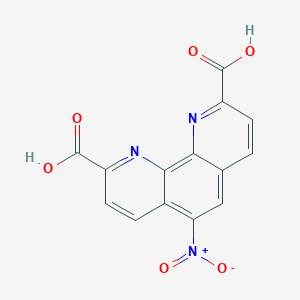
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate involves processes such as C-H activation, nitroalkylation, intramolecular cyclization, and the use of catalytic systems like copper-promoted coupling. For instance, efficient syntheses of 3-hydroxyimino-1-isoindolinones, which share a similar hydroxyimino group, have been achieved through copper-promoted coupling of benzamides with nitroalkanes, highlighting the role of metal-catalyzed reactions in synthesizing complex organic molecules (Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds akin to methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is often determined through techniques such as X-ray crystallography. For example, studies on related molecules have elucidated crystal structures, showcasing the importance of hydrogen bonding and molecular interactions in defining the structure of organic compounds (Arshad et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate derivatives often include reactions with various reagents to produce a range of products, indicating the compound's reactivity and potential for functionalization. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate under specific conditions have yielded valuable chemical intermediates, demonstrating the versatility of such compounds in organic synthesis (Corral & Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Crystallographic studies provide insights into these properties, aiding in the development of new materials and compounds with desired physical characteristics (Smirnova et al., 2009).
Chemical Properties Analysis
The chemical properties of methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, such as reactivity with other compounds, stability under various conditions, and potential for forming new bonds, are essential for its application in synthetic chemistry. Research into its reactions and interactions helps in expanding the utility of this compound in creating novel chemical entities with specific functions (Bacchi et al., 2004).
Scientific Research Applications
Synthesis and Chemical Properties
"Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate" may be related to or utilized within the synthesis and studies of similar chemical structures, such as 1,2-oxazines and coumarin derivatives. These compounds have been synthesized through various methods, including cyclization reactions and dehydration processes. For example, 1,2-oxazines can be synthesized by the dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones through heating with urea in methanol or ethanol. These reactions highlight the importance of oxazinium salts as electrophiles and their potential applications in creating chiral synthons and other chemical reactions (Sainsbury, 1991) M. Sainsbury.
Bioactive Heterocyclic Compounds
Compounds related to "Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate" have been explored for their bioactivity, particularly in the context of hydroxycoumarins. Hydroxycoumarins are significant due to their various physical, chemical, and biological properties, making them important in pharmaceuticals, perfumery, and agrochemical industries. The review on 3-hydroxycoumarin chemistry outlines synthesis routes, reactivity, and applications in biology, indicating the compound's relevance in genetics, pharmacology, and microbiology (Yoda, 2020) Jules Yoda.
Metabolic Functionalization in Drug Molecules
The metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including transformations of methyl groups to hydroxyl and further to carboxyl groups, play a crucial role in modifying drug activity. This process can lead to the attenuation, retention, or loss of pharmacologic activity, demonstrating the significance of such modifications in drug development and pharmacology (El-Haj & Ahmed, 2020) B. El-Haj, S. Ahmed.
Environmental and Material Applications
Research has also explored the environmental implications and material applications of related chemical structures. For instance, the study of lactones' reactivity with atmospheric components and their potential as biofuel candidates points to the environmental relevance of these compounds. Lactones derived from biomass, like γ-valerolactone, show promising physical and chemical properties for use in fuels, highlighting the intersection of organic chemistry with sustainable energy solutions (Ausmeel et al., 2017) S. Ausmeel et al..
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc. Safety data sheets would be referred to for this information.
Future Directions
This would involve a discussion on what future research could be conducted on this compound. Are there any potential applications that haven’t been explored yet?
Please note that this is a general guideline and the specifics might vary depending on the compound . For a detailed analysis of a specific compound, I would recommend referring to scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!
properties
IUPAC Name |
methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631496 |
Source


|
| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
185122-64-9 |
Source


|
| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

